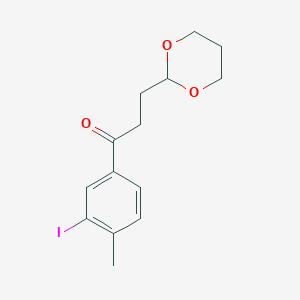

3-(1,3-ジオキサン-2-イル)-3'-ヨード-4'-メチルプロピオフェノン

説明

3-(1,3-Dioxan-2-YL)-3’-iodo-4’-methylpropiophenone is an organic compound that features a 1,3-dioxane ring, an iodine atom, and a methyl group attached to a propiophenone backbone

科学的研究の応用

3-(1,3-Dioxan-2-YL)-3’-iodo-4’-methylpropiophenone has several scientific research applications:

作用機序

Target of Action

Compounds with similar structures, such as 1,3-dioxanes, have been used in the synthesis of various pharmaceuticals

Mode of Action

It’s worth noting that 1,3-dioxanes, which are structurally similar, can easily be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a brönsted or a lewis acid catalyst . This suggests that the compound may interact with its targets through similar chemical reactions.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of various pharmaceuticals, suggesting that they may affect a wide range of biochemical pathways .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to the presence of the 1,3-dioxan-2-yl group, which is known to enhance the solubility of compounds .

Result of Action

A structurally similar compound, benzpyrimoxan, has been discovered as a novel insecticide, showing remarkable activity against nymphs of rice planthoppers . This suggests that 3-(1,3-Dioxan-2-YL)-3’-iodo-4’-methylpropiophenone may have similar effects.

Action Environment

The stability of similar compounds, such as 1,3-dioxanes, is known to be affected by factors such as ph and temperature .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-YL)-3’-iodo-4’-methylpropiophenone typically involves the acetalization of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods

化学反応の分析

Types of Reactions

3-(1,3-Dioxan-2-YL)-3’-iodo-4’-methylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like KMnO4 or OsO4.

Reduction: Reduction can be achieved using reagents such as LiAlH4 or NaBH4.

Substitution: Nucleophilic substitution reactions can occur, particularly at the iodine atom, using nucleophiles like RLi or RMgX.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, OsO4, CrO3.

Reducing agents: LiAlH4, NaBH4.

Nucleophiles: RLi, RMgX, RCuLi.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

類似化合物との比較

Similar Compounds

Uniqueness

3-(1,3-Dioxan-2-YL)-3’-iodo-4’-methylpropiophenone is unique due to the presence of the iodine atom, which allows for specific substitution reactions that are not possible with other similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

生物活性

3-(1,3-Dioxan-2-YL)-3'-iodo-4'-methylpropiophenone (CAS No. 898757-13-6) is a synthetic compound characterized by its unique structure, which includes a dioxane ring and an iodine atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H17IO3

- Molecular Weight : 360.19 g/mol

- Boiling Point : 436.7 ± 40.0 °C (predicted)

- Density : 1.498 ± 0.06 g/cm³ (predicted)

Biological Activity Overview

The biological activity of 3-(1,3-Dioxan-2-YL)-3'-iodo-4'-methylpropiophenone has been explored in various studies, focusing on its antimicrobial, antitumor, and antiparasitic properties.

Antimicrobial Activity

Recent research indicates that derivatives of dioxane compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain dioxane derivatives can inhibit the growth of pathogenic bacteria and fungi. The compound's structure may contribute to its ability to interact with microbial cell membranes or inhibit essential metabolic pathways.

| Microorganism | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|

| Escherichia coli | 10 | 1.8 |

| Candida albicans | 10 | 0.82 |

| Aspergillus flavus | 2 | 1.2 |

Antitumor Activity

The antitumor potential of this compound has also been evaluated in vitro against various cancer cell lines. The MTT assay was employed to assess cytotoxicity, revealing that the compound exhibits dose-dependent inhibition of cell viability.

| Cell Line | IC50 (µM) | Control Drug |

|---|---|---|

| HEPG2 (Liver) | 15 | Doxorubicin |

| MCF7 (Breast) | 20 | Doxorubicin |

The precise mechanisms through which 3-(1,3-Dioxan-2-YL)-3'-iodo-4'-methylpropiophenone exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the iodine atom enhances its reactivity and ability to form covalent bonds with biomolecules, potentially leading to disruption of cellular functions in pathogens and cancer cells.

Case Studies

-

Antiparasitic Activity : A study evaluated the efficacy of dioxane derivatives against Leishmania donovani, a protozoan parasite responsible for leishmaniasis. The IC50 values indicated that these compounds could significantly inhibit the growth of both promastigote and amastigote forms of the parasite.

- Promastigote IC50 : 3.4 µM

- Amastigote IC50 : Similar potency observed

-

Cytotoxicity Assessment : Cytotoxic effects were assessed on Vero cells to determine selectivity indices (SI). The selectivity index is calculated as , where is the cytotoxic concentration for 50% cell death.

- For example:

- If µM and µM, then .

- For example:

特性

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IO3/c1-10-3-4-11(9-12(10)15)13(16)5-6-14-17-7-2-8-18-14/h3-4,9,14H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIASYWSJKQZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCC2OCCCO2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646067 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-iodo-4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-13-6 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-iodo-4-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-iodo-4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。